molecular formula C10H7Cl2N3O B14605102 4,5-Dichloroquinoline-2-carbohydrazide CAS No. 59522-09-7

4,5-Dichloroquinoline-2-carbohydrazide

Cat. No.: B14605102
CAS No.: 59522-09-7
M. Wt: 256.08 g/mol
InChI Key: JABBNWJNGSSAOL-UHFFFAOYSA-N
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Description

4,5-Dichloroquinoline-2-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the quinoline ring and a carbohydrazide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloroquinoline-2-carbohydrazide typically involves the reaction of 4,5-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the carbohydrazide derivative through the elimination of ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloroquinoline-2-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the quinoline ring can be substituted by nucleophiles.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the initial synthesis of the compound.

    Aldehydes and Ketones: React with the carbohydrazide group to form hydrazones and hydrazides.

    Nucleophiles: Such as amines and thiols, can substitute the chlorine atoms in the quinoline ring.

Major Products Formed

    Hydrazones and Hydrazides: Formed from the reaction of the carbohydrazide group with aldehydes and ketones.

    Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4,5-Dichloroquinoline-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloroquinoline-2-carbohydrazide is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The presence of the carbohydrazide group may enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloroquinoline-2-carbohydrazide is unique due to the specific positioning of the chlorine atoms and the presence of the carbohydrazide group. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

59522-09-7

Molecular Formula

C10H7Cl2N3O

Molecular Weight

256.08 g/mol

IUPAC Name

4,5-dichloroquinoline-2-carbohydrazide

InChI

InChI=1S/C10H7Cl2N3O/c11-5-2-1-3-7-9(5)6(12)4-8(14-7)10(16)15-13/h1-4H,13H2,(H,15,16)

InChI Key

JABBNWJNGSSAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)NN)Cl

Origin of Product

United States

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